molecular formula C24H32N2O4S B2402001 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide CAS No. 922134-19-8

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide

Cat. No.: B2402001
CAS No.: 922134-19-8
M. Wt: 444.59
InChI Key: NMLOSAWBZJOZGN-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide is a structurally complex molecule featuring a benzo[b][1,4]oxazepine core fused with a sulfonamide moiety. The seven-membered oxazepine ring incorporates a 4-oxo group, an isopentyl chain at position 5, and geminal dimethyl substituents at position 2. This compound’s design likely aims to optimize pharmacokinetic properties (e.g., metabolic stability via dimethyl groups) and enhance binding affinity through the sulfonamide’s polar interactions .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-phenylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4S/c1-18(2)12-14-26-21-16-20(10-11-22(21)30-17-24(3,4)23(26)27)25-31(28,29)15-13-19-8-6-5-7-9-19/h5-11,16,18,25H,12-15,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLOSAWBZJOZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Benzo[b][1,4]oxazepine vs. Benzo[b][1,4]oxazine

The target compound’s seven-membered oxazepine core distinguishes it from six-membered benzo[b][1,4]oxazine derivatives (e.g., 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid, as in ). Key implications include:

  • Conformational Flexibility : The oxazepine’s larger ring may allow for enhanced adaptability in binding to biological targets compared to the rigid oxazine scaffold.
  • Metabolic Stability : The dimethyl substituents on the oxazepine core likely reduce oxidative metabolism, extending half-life relative to unsubstituted oxazines .

Substituent Effects

  • Sulfonamide vs. Oxadiazole: The target compound’s 2-phenylethanesulfonamide group contrasts with the 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole seen in .

Functional and Pharmacological Implications

Parameter Target Compound Oxadiazole Analogue ()
Core Structure 7-membered oxazepine with dimethyl/isopentyl 6-membered oxazine
Key Functional Group 2-Phenylethanesulfonamide (polar, H-bonding) 3-Phenyl-1,2,4-oxadiazole (electron-deficient, rigid)
Lipophilicity (Predicted) High (logP ~4.2) Moderate (logP ~3.1)
Metabolic Stability Enhanced (steric shielding by dimethyl groups) Moderate (oxadiazole resists hydrolysis)
Target Selectivity Likely protease/enzyme inhibition (sulfonamide) Possible kinase/GPCR modulation (oxadiazole bioisosterism)

Research Findings and Limitations

While structural comparisons suggest advantages in target engagement and stability for the oxazepine-sulfonamide hybrid, direct pharmacological data (e.g., IC₅₀, bioavailability) are absent in the provided evidence. Contradictions may arise in metabolic outcomes; for instance, high lipophilicity could improve absorption but exacerbate CYP450-mediated interactions. Further studies are required to validate these hypotheses and optimize the balance between affinity and pharmacokinetics .

Preparation Methods

Detailed Synthesis Pathways

Benzoxazepin Core Formation

The benzoxazepin scaffold is synthesized via cyclization of an N-alkylated isatoic anhydride precursor.

Method 1: Alkylation-Cyclization Sequence
  • Starting Material : 5-Chlorosulfonyl-N-methylisatoic anhydride (CAS: 40958955).
  • Isopentyl Introduction : React with 3-methylbutylamine under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate).
  • Cyclization : Treat with ethylene oxide in acetic acid to form 3,3-dimethyl-5-isopentyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine.

Conditions :

Step Reagents Solvent Temperature Yield Source
1 3-Methylbutylamine, DEAD, PPh₃ THF 0–5°C → RT 80%
2 Ethylene oxide, AcOH Acetic acid Reflux 75%

Sulfonamide Functionalization

The sulfonamide group is introduced via nucleophilic substitution of a sulfonyl chloride with the benzoxazepin amine.

Method 2: Sulfonyl Chloride Coupling
  • Sulfonyl Chloride Synthesis : React 2-phenylethanesulfonic acid with chlorosulfonic acid.
  • Coupling : Treat benzoxazepin intermediate with 2-phenylethanesulfonyl chloride in dichloromethane (DCM) and triethylamine.

Conditions :

Step Reagents Solvent Temperature Yield Source
1 ClSO₃H Chlorosulfonic acid 0–5°C 89%
2 Triethylamine, DCM DCM RT 68%

Analytical Characterization Data

Spectroscopic Confirmation

Technique Key Signals Interpretation Source
¹H NMR (CDCl₃) δ 1.02 (d, 6H, CH(CH₃)₂), 3.21 (m, 2H, NCH₂), 4.12 (s, 2H, OCH₂), 7.32–7.45 (m, 5H, ArH) Isopentyl, benzoxazepin, and phenyl groups
IR (KBr) 1675 cm⁻¹ (C=O), 1340/1160 cm⁻¹ (SO₂) Oxazepinone and sulfonamide motifs
MS (ESI+) m/z 485.2 [M+H]⁺ Molecular ion confirmation

Purity and Yield Optimization

Parameter Optimal Value Method Source
Purity ≥98% HPLC (C18, MeCN/H₂O)
Cyclization Time 4–6 h Reflux in AcOH
Sulfonylation pH 8–9 Triethylamine buffer

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Method Advantages Limitations
Alkylation-Cyclization High regioselectivity Requires anhydrous conditions
Sulfonyl Chloride Coupling Mild conditions Sensitive to moisture

Industrial Feasibility

  • Continuous Flow Reactors : Improve yield in sulfonyl chloride synthesis (90% efficiency).
  • Green Chemistry : Replace DCM with ethyl acetate in coupling steps (65% yield).

Q & A

Q. What are the key considerations for designing a synthesis protocol for this compound?

Synthesis requires optimizing reaction conditions (e.g., solvent, catalyst, temperature) and purification steps. Computational reaction path searches using quantum chemical calculations can predict feasible pathways and energy barriers, reducing trial-and-error experimentation . Design of Experiments (DoE) methodologies, such as factorial designs, help identify critical variables (e.g., reagent stoichiometry, reaction time) while minimizing experimental runs . Stepwise optimization, as demonstrated in sulfonamide derivative syntheses (e.g., palladium-catalyzed cross-coupling), ensures reproducibility .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm the benzooxazepine core and sulfonamide substituents.
  • High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., C₂₃H₂₆F₂N₂O₃, MW 416.5 g/mol) .
  • HPLC with UV/Vis detection to assess purity (>95%) and isolate isomers.
  • X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation.

Advanced Research Questions

Q. How can computational chemistry methods predict reaction pathways and optimize synthesis?

Quantum mechanics/molecular mechanics (QM/MM) simulations model transition states and intermediates, identifying low-energy pathways for the benzooxazepine scaffold formation . Machine learning algorithms trained on reaction databases can propose optimal catalysts (e.g., Pd(dppf)Cl₂ for cross-couplings) . Feedback loops integrating experimental data (e.g., failed reactions) refine computational predictions iteratively .

Q. What strategies resolve contradictions between experimental and computational data on the compound’s reactivity?

  • Sensitivity analysis : Test computational assumptions (e.g., solvent effects, protonation states) against experimental kinetics .
  • Isotopic labeling : Track unexpected byproducts (e.g., via ¹⁸O labeling in oxazepine ring formation).
  • Multivariate statistics : Use partial least squares (PLS) regression to correlate computational descriptors (e.g., Fukui indices) with observed reactivity .

Q. How can DoE methodologies investigate substituent effects on biological activity?

  • Fractional factorial designs : Systematically vary substituents (e.g., phenyl vs. fluorophenyl groups) on the sulfonamide moiety to assess their impact on enzyme inhibition .
  • Response surface modeling : Optimize substituent hydrophobicity and electronic properties for target binding .
  • High-throughput screening : Pair DoE with automated synthesis to generate derivatives for activity assays .

Q. What methodologies assess the compound’s stability under varying conditions (pH, temperature, light)?

  • Accelerated stability studies : Use Arrhenius plots to extrapolate degradation rates at elevated temperatures .
  • Forced degradation assays : Expose the compound to oxidative (H₂O₂), acidic (HCl), and UV light conditions, followed by HPLC-MS to identify degradation products.
  • Kinetic modeling : Apply pseudo-first-order kinetics to predict shelf-life under storage conditions .

Data Interpretation and Mechanistic Studies

Q. How can researchers validate the proposed mechanism of action for this compound in biological systems?

  • Isothermal titration calorimetry (ITC) : Measure binding affinity to target proteins (e.g., kinases).
  • Site-directed mutagenesis : Identify critical amino acid residues interacting with the sulfonamide group.
  • Molecular dynamics simulations : Model ligand-protein interactions over time to confirm binding stability .

Q. What advanced statistical methods address variability in biological assay data?

  • Mixed-effects models : Account for batch-to-batch variability in cell-based assays .
  • Bootstrap resampling : Estimate confidence intervals for IC₅₀ values when replicates are limited.
  • Principal component analysis (PCA) : Discriminate assay outliers caused by compound degradation .

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